molecular formula C22H19N3O3S B2856391 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895449-31-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2856391
CAS No.: 895449-31-7
M. Wt: 405.47
InChI Key: YWPIZUJJKVEHAT-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group and a tosylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde . The resulting benzimidazole is then coupled with a phenyl group through a substitution reaction. Finally, the tosylacetamide group is introduced via a nucleophilic substitution reaction using tosyl chloride and acetamide under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the removal of the tosyl group .

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of the tosylacetamide group, which imparts specific chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-9-11-18(12-10-15)29(27,28)14-21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPIZUJJKVEHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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